3-Acetamidophthalic acid chemical properties and structure
3-Acetamidophthalic acid chemical properties and structure
An In-depth Technical Guide to 3-Acetamidophthalic Acid: Chemical Properties, Structure, and Synthesis
Introduction
3-Acetamidophthalic acid, a derivative of phthalic acid, is a pivotal intermediate in the landscape of modern organic and medicinal chemistry.[1] While seemingly a simple molecule, the strategic placement of its acetamido and dual carboxylic acid functional groups on a benzene ring imparts a unique reactivity profile. This makes it a valuable building block for the synthesis of more complex molecules, most notably in the pharmaceutical sector.[2][3] This guide offers a comprehensive exploration of its chemical and structural properties, established synthesis protocols, and significant applications, tailored for researchers and drug development professionals. A key application of this compound is its role as a known impurity and metabolite of Apremilast, a potent phosphodiesterase 4 (PDE4) inhibitor used in treating psoriatic arthritis.[][5][6]
Core Chemical & Physical Properties
The fundamental properties of 3-Acetamidophthalic acid are summarized below. These data points are critical for its handling, reaction design, and analytical characterization.
| Property | Value |
| IUPAC Name | 3-acetamidophthalic acid[][5] |
| Synonyms | 3-(Acetylamino)phthalic acid, 3-(Acetylamino)-1,2-benzenedicarboxylic acid[][5][7] |
| CAS Number | 15371-06-9[1][][5][7][8] |
| Molecular Formula | C₁₀H₉NO₅[][5][7] |
| Molecular Weight | 223.18 g/mol [1][][5] |
| Appearance | Pale Yellow Solid or White to off-white crystalline solid[3][] |
| Melting Point | 189-191°C[], 260 °C[9] |
| Solubility | Soluble in DMSO and Methanol; Soluble in polar solvents like water and alcohols[3] |
| Density | ~1.512 g/cm³[9] |
| InChI Key | ONSCGVISIRLDJQ-UHFFFAOYSA-N[1][][5][7] |
| SMILES | CC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)O[][5] |
Molecular Structure and Spectroscopic Elucidation
The structure of 3-Acetamidophthalic acid is defined by a 1,2,3-trisubstituted benzene ring. The molecule possesses two adjacent carboxylic acid groups, characteristic of phthalic acid, and an acetamido group (-NHCOCH₃) at the 3-position. This specific arrangement governs its chemical behavior, including its ability to form an anhydride and engage in various condensation reactions.
The definitive confirmation of this structure relies on a correlative approach using multiple spectroscopic techniques.[1] While one method provides a piece of the puzzle, true structural validation is achieved when all data converge to support a single, unambiguous structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : As an indispensable tool, NMR provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. The ¹H NMR spectrum would reveal distinct signals for the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The specific splitting patterns and chemical shifts of the aromatic protons are crucial for confirming the 1,2,3-substitution pattern and distinguishing it from other isomers. ¹³C NMR would similarly show characteristic peaks for the aromatic carbons, the two carboxylic acid carbons, and the amide and methyl carbons of the acetamido group.
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Infrared (IR) Spectroscopy : IR spectroscopy is used to verify the presence of key functional groups. The spectrum of 3-Acetamidophthalic acid would exhibit characteristic absorption bands: a broad O-H stretch from the carboxylic acid groups, a strong C=O stretch for both the carboxylic acid and amide carbonyls, and an N-H stretch from the amide group.[1]
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition by providing an exact mass measurement that corresponds to the molecular formula C₁₀H₉NO₅.[1] The fragmentation pattern observed in the mass spectrum can further corroborate the presence of the carboxylic acid and acetamido groups.[1]
Caption: Correlative approach for structural validation.
Synthesis of 3-Acetamidophthalic Acid
The most prevalent and industrially relevant synthesis of 3-Acetamidophthalic acid is a two-step process commencing from 3-nitrophthalic acid.[1] This pathway involves the reduction of a nitro group followed by the acylation of the resulting amine.
Step 1: Reduction of 3-Nitrophthalic Acid to 3-Aminophthalic Acid
The initial critical step is the reduction of the nitro group of 3-nitrophthalic acid to an amino group. This transformation can be achieved via several methods:
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Catalytic Hydrogenation : This is a widely used method employing a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.[1] The reaction is often run in an aqueous solution where the starting material is dissolved as its sodium salt.[1] Conditions are optimized by controlling hydrogen pressure (0.7-0.9 MPa) and temperature (55-65°C).[1]
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Chemical Reduction : An alternative to catalytic hydrogenation involves chemical reducing agents. A common choice is hydrazine hydrate, often used with a catalyst such as iron(III) chloride or iron powder.[10] This method avoids the need for high-pressure hydrogenation equipment.[10]
Step 2: Acylation of 3-Aminophthalic Acid
Once 3-aminophthalic acid is obtained, the final step is the introduction of the acetyl group.
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Reaction with Acetic Anhydride : The most common method is the reaction of 3-aminophthalic acid with acetic anhydride.[1] In this reaction, acetic anhydride serves as both the acetylating agent and a dehydrating agent, which can lead to the formation of 3-acetamidophthalic anhydride.[11][12] Hydrolysis of the anhydride then yields the desired 3-acetamidophthalic acid.[11]
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Reaction with Acetyl Chloride : An alternative laboratory-scale method involves using acetyl chloride in the presence of a base like triethanolamine in a solvent such as dichloromethane at low temperatures (0-5 °C).[13]
Caption: Two-step synthesis workflow for 3-Acetamidophthalic acid.
Experimental Protocol: Synthesis via Catalytic Hydrogenation and Acylation
The following protocol outlines a common procedure for the synthesis of 3-Acetamidophthalic acid.
Part A: Synthesis of 3-Aminophthalic Acid
-
In a suitable pressure vessel, dissolve 3-nitrophthalic acid in an aqueous solution of sodium hydroxide.
-
Add 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
Seal the vessel and pressurize with hydrogen gas to 0.7-0.9 MPa.
-
Heat the reaction mixture to 55-65°C and stir vigorously until the consumption of hydrogen ceases (typically for several hours).
-
After cooling, carefully vent the vessel and filter the reaction mixture to remove the Pd/C catalyst.
-
Acidify the filtrate to precipitate the 3-aminophthalic acid product, which is then collected by filtration and dried.
Part B: Synthesis of 3-Acetamidophthalic Acid
-
Combine the dried 3-aminophthalic acid with acetic anhydride in a round-bottom flask equipped with a reflux condenser.[12]
-
Heat the mixture to reflux with stirring for 1-4 hours.[12] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the intermediate, 3-acetamidophthalic anhydride.[12]
-
Collect the solid by filtration and wash with a cold solvent like diethyl ether.[10]
-
The resulting anhydride can be hydrolyzed to 3-acetamidophthalic acid by treatment with water.
Applications in Research and Drug Development
3-Acetamidophthalic acid is not typically an end-product but rather a crucial precursor for more complex, high-value molecules. Its utility spans pharmaceuticals, agrochemicals, and polymer science.
-
Pharmaceutical Synthesis : The most significant application is as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] It is a direct precursor to 3-acetamidophthalic anhydride, which is a building block for the phosphodiesterase 4 (PDE4) inhibitor, Apremilast .[10][11] The study of 3-acetamidophthalic acid is also important as it is a known metabolite and impurity of Apremilast.[][5][6] The anhydride intermediate is also used in the synthesis of other bioactive molecules, including some non-steroidal anti-inflammatory drugs (NSAIDs).[2][11]
-
Agrochemicals : The 3-acetamidophthalic anhydride derived from the acid is used in the development of certain herbicides and pesticides.[2][11]
-
Polymer Industry : The anhydride functionality is valuable for synthesizing polyamide resins and other polymers, where it facilitates the formation of cross-linked structures that can enhance the thermal stability and mechanical properties of the resulting materials.[2][11]
-
Antimicrobial Research : While specific data for 3-acetamidophthalic acid is limited, its close structural analog and precursor, 3-aminophthalic acid, has shown in vitro efficacy against bacterial pathogens like E. coli and Staphylococcus aureus.[1] This suggests a potential area for further investigation into the antimicrobial properties of its derivatives.[1]
Caption: Applications derived from 3-Acetamidophthalic Acid.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Acetamidophthalic acid is associated with several hazard statements.[5] It is suspected of causing genetic defects, cancer, and of damaging fertility or the unborn child.[5] It may also cause an allergic skin reaction.[5] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. It is recommended to store the material in a refrigerator or at -20°C under an inert atmosphere to ensure its stability.[][6]
References
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3-Acetamidophthalic acid | C10H9NO5 | CID 84885 - PubChem - NIH. [Link]
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CAS No : 15371-06-9 | Product Name : 3-Acetamidophthalic Acid | Pharmaffiliates. [Link]
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3-Acetamidophthalic Anhydride | C10H7NO4 | CID 226121 - PubChem - NIH. [Link]
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An Improved Economical Process for Preparation of Apremilast and Identified Its Unknown Impurities - Asian Journal of Chemistry. [Link]
- CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google P
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3-ACETAMIDOPHTHALIC ACID - FDA Global Substance Registration System. [Link]
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3-Acetamidophthalic anhydride - Optional[FTIR] - Spectrum - SpectraBase. [Link]
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